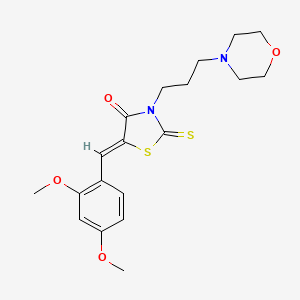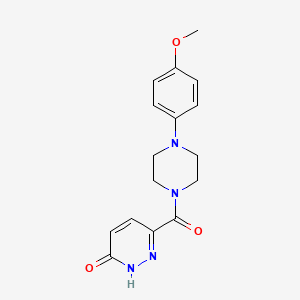
6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one, also known as MPPI, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties.
Scientific Research Applications
Genotoxicity and Pharmacological Potential
- Genotoxicity and Potential in Obesity Treatment : A study on 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, a potent 5-HT2C agonist similar in structure to the compound , reveals its potential in the treatment of obesity. However, the study also highlights its genotoxicity, where it was found to be bioactivated to a reactive intermediate binding DNA. This suggests a cautionary approach in its application (Kalgutkar et al., 2007).
Structural and Electronic Properties
- Anticonvulsant Drug Structure Analysis : Research on the structural and electronic properties of related anticonvulsant compounds, such as 1-[6-(4-chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-ol, provides insights into the inclination of the phenyl ring and delocalization of the piperidine nitrogen lone pair. This could be relevant for understanding the behavior of similar compounds like 6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one (Georges et al., 1989).
Antiviral and Analgesic Applications
- Antirhinovirus Compound : A compound structurally akin to the one , 3-methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine, demonstrates significant inhibitory effects on rhinoviruses, indicating potential antiviral applications (Andries et al., 2005).
- Analgesic and Anti-Inflammatory Agents : Mannich bases of Arylpyridazinones, closely related to the compound, have been synthesized and found to possess notable analgesic and anti-inflammatory properties. This could suggest similar applications for this compound (Gökçe et al., 2005).
G Protein-Biased Dopaminergics
- Potential in Dopaminergic Therapeutics : Research into the development of G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure, which shares similarities with the compound , indicates a promising avenue for creating novel therapeutics targeting dopamine D2 receptors (Möller et al., 2017).
Radiochemical Studies
- Serotonergic Neurotransmission Studies : The compound [18F]p-MPPF, which is structurally related, has been used in PET studies for understanding serotonergic neurotransmission, suggesting a potential application of similar compounds in neuroimaging and neuroscience research (Plenevaux et al., 2000).
properties
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-23-13-4-2-12(3-5-13)19-8-10-20(11-9-19)16(22)14-6-7-15(21)18-17-14/h2-7H,8-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBNKQOEMANEER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2834087.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2834088.png)
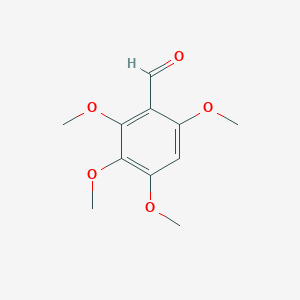
![2-Chloro-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-5-nitro-benzamide](/img/structure/B2834090.png)
![2-oxo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2H-chromene-3-carboxamide](/img/structure/B2834092.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2834093.png)
![2-chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B2834094.png)
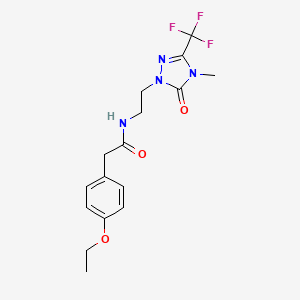
![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2834101.png)
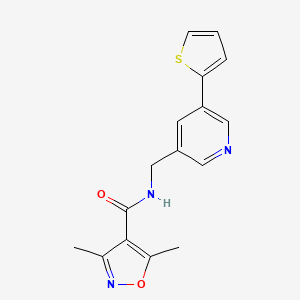

![3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride](/img/structure/B2834106.png)
![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2834107.png)
